molecular formula C11H18N4 B2486043 4-{5h,6h,7h-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine CAS No. 1184507-29-6

4-{5h,6h,7h-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine

Cat. No.: B2486043
CAS No.: 1184507-29-6
M. Wt: 206.293
InChI Key: PQESWMRMEFARLK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic amine featuring a cyclohexane ring substituted with a fused pyrrolo[2,1-c][1,2,4]triazole moiety. Its molecular formula is C₁₁H₁₈N₄, with a molecular weight of 206.29 g/mol . It is primarily utilized as a building block in pharmaceutical and agrochemical research, as evidenced by its inclusion in catalogs from Enamine Ltd and CymitQuimica . The cyclohexane backbone provides conformational rigidity, while the pyrrolotriazole group contributes to electronic diversity, making it suitable for drug discovery applications.

Properties

IUPAC Name

4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c12-9-5-3-8(4-6-9)11-14-13-10-2-1-7-15(10)11/h8-9H,1-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQESWMRMEFARLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)C3CCC(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184507-29-6
Record name 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5h,6h,7h-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine typically involves multiple steps:

    Formation of the Pyrrolo[2,1-c][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the Cyclohexan-1-amine Moiety: This step involves the attachment of the cyclohexan-1-amine group to the pyrrolo[2,1-c][1,2,4]triazole core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-{5h,6h,7h-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution could result in various substituted analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{5h,6h,7h-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been reported to act as a necroptosis inhibitor, which involves inhibiting the necroptosis pathway, a form of programmed cell death . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins involved in this process.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine
  • Molecular Formula : C₉H₁₅N₄
  • Molecular Weight : 180.25 g/mol
  • Key Difference: Replaces the fused pyrrolotriazole with a simpler 4-methyl-1,2,4-triazole ring.
2-{5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine Dihydrochloride
  • Molecular Formula : C₇H₁₄Cl₂N₄
  • Molecular Weight : 225.12 g/mol
  • Key Difference : Substitutes the cyclohexane with a linear ethylamine chain. The dihydrochloride salt improves aqueous solubility, making it preferable for in vitro assays.
5-Methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine
  • Molecular Formula : C₆H₁₀N₄
  • Molecular Weight : 138.17 g/mol
  • Key Difference : Lacks the cyclohexane moiety entirely, focusing on a methylated pyrrolotriazole core. This simplification may enhance metabolic stability but reduce target selectivity.

Hybrid Heterocyclic Derivatives

1-[(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl]-1H-pyrazol-4-amine Hydrochloride
  • Molecular Formula : C₁₀H₁₄ClN₇
  • Molecular Weight : 268.72 g/mol
  • Key Difference: Integrates a pyrazole ring via a methylene linker.
5-Methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}-1H-pyrazol-3-amine
  • Molecular Formula : C₁₀H₁₄N₆
  • Molecular Weight : 218.26 g/mol
  • Key Difference : Combines pyrrolotriazole with a methylpyrazole, optimizing steric and electronic profiles for receptor binding.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application Highlights
4-{5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine C₁₁H₁₈N₄ 206.29 Cyclohexane, pyrrolotriazole Building block for drug design
4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine C₉H₁₅N₄ 180.25 Cyclohexane, methyltriazole Intermediate for agrochemicals
2-{5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride C₇H₁₄Cl₂N₄ 225.12 Ethylamine, dihydrochloride salt Solubility-enhanced assays
1-[(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl]-1H-pyrazol-4-amine hydrochloride C₁₀H₁₄ClN₇ 268.72 Pyrazole-pyrrolotriazole hybrid Kinase inhibitor candidate

Biological Activity

The compound 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine is a member of the pyrrolo[2,1-c][1,2,4]triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound through a review of its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12N4
  • Molecular Weight : 200.24 g/mol
  • IUPAC Name : 4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine

Synthesis

The synthesis of this compound typically involves cyclization reactions between appropriate precursors. Common methods include:

  • Cyclization of Aniline Derivatives : Reaction with triazole precursors in solvents like DMF or DMSO under elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : It can bind to various receptors influencing cellular signaling pathways.

Antitumor Activity

Research indicates that compounds within the pyrrolo[2,1-c][1,2,4]triazole class exhibit significant antiproliferative effects against various cancer cell lines. Notably:

  • In vitro Studies : The compound showed promising results against breast and colon cancer cell lines with IC50 values indicating effective growth inhibition.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
HT-29 (Colon)3.8

Antimicrobial Activity

Some studies have also explored the antimicrobial potential of similar compounds:

  • Bacterial Inhibition : Compounds structurally related to this compound demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria.

Case Study 1: Antiproliferative Effects

A study evaluated a series of pyrrolo[2,1-c][1,2,4]triazole derivatives for their antiproliferative activity against several cancer cell lines. The results indicated that modifications on the cyclohexane moiety could enhance activity.

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which these compounds exert their biological effects. It was found that specific substitutions on the triazole ring significantly influenced enzyme binding affinity and selectivity.

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